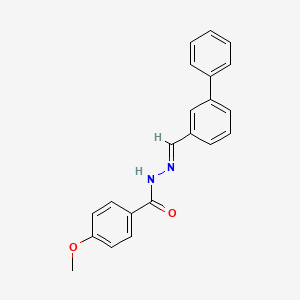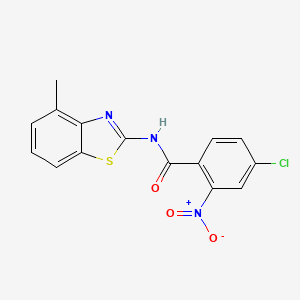![molecular formula C23H21N3O2 B5542720 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)
1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules like 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone involves multi-step organic reactions, employing strategies such as electrophilic fluorination, palladium-catalyzed reactions, and microwave-assisted synthesis. For instance, Eskola et al. (2002) described the synthesis of a structurally related compound via electrophilic fluorination using a trimethylstannyl precursor, highlighting the intricate nature of synthesizing such compounds with high specificity and radioactivity for imaging purposes (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone is characterized using techniques such as X-ray crystallography and spectroscopy. Karczmarzyk and Malinka (2004) investigated the crystal and molecular structure of a similar compound, revealing how structural features influence the molecule's properties and interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving piperazine compounds can include reactions with secondary amines and formaldehyde to yield N-Mannich bases, showcasing the compound's reactivity and potential for further chemical modification. Mustafa et al. (1964) detailed such reactions, providing insight into the chemical versatility of piperazine derivatives (Mustafa et al., 1964).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding a compound's behavior in different environments. Özbey et al. (1998) determined the crystal structure of a related compound, highlighting the significance of physical characterization in understanding compound stability and reactivity (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for potential pharmaceutical applications. Bhat et al. (2018) synthesized dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the compound's potential for varied chemical interactions and utility in drug design (Bhat et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- The compound is involved in the synthesis and characterization of novel derivatives with potential biological activities. For example, it can serve as a precursor or intermediate in the synthesis of compounds with 5-HT2 antagonist activity, which are important in the study of neuropsychiatric disorders and other conditions related to serotonin regulation (Watanabe et al., 1992).
- Research has also explored its role in the synthesis of dihydropyrimidinone derivatives containing piperazine or morpholine moieties, which are synthesized via a Biginelli reaction. These compounds have shown potential in various pharmacological applications (Bhat et al., 2018).
Antibacterial Applications
- Piperazine derivatives, including those similar to 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone, have been studied for their antibacterial properties. For example, certain pyrido(2,3-d)pyrimidine derivatives have shown effectiveness against gram-negative bacteria, highlighting the potential of these compounds in antibacterial therapy (Matsumoto & Minami, 1975).
Structural and Chemical Characterization
- Structural studies, such as crystallography, provide insights into the molecular conformation, intermolecular interactions, and potential binding sites of compounds like 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone. This information is crucial for understanding the compound's reactivity and potential applications in drug design (Kavitha et al., 2014).
Biofilm Inhibition
- Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker have been synthesized and tested for their antibacterial and biofilm inhibition activities. These compounds, related to 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone, have shown potent biofilm inhibition, suggesting their potential in combating bacterial infections resistant to traditional antibiotics (Mekky & Sanad, 2020).
Analgesic and Non-opioid Applications
- The study of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which are structurally related to 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone, has revealed a new class of non-opiate antinociceptive agents. These compounds offer a promising avenue for the development of pain management therapies without the risk of opioid dependence (Viaud et al., 1995).
Propiedades
IUPAC Name |
4-(4-methylpyridine-3-carbonyl)-1-(2-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-17-11-12-24-15-20(17)23(28)25-13-14-26(22(27)16-25)21-10-6-5-9-19(21)18-7-3-2-4-8-18/h2-12,15H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIBIXDXZMTYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)
![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)


![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)